molecular formula C11H16FNO3 B6276071 2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine CAS No. 2763756-33-6

2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine

Cat. No. B6276071
CAS RN: 2763756-33-6
M. Wt: 229.2
InChI Key:
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Description

2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine, often referred to as FMDPEA, is an organic compound with a range of applications in scientific research. It is a derivative of the phenethylamine family, which is a class of compounds with a wide range of physiological and biochemical effects. FMDPEA has been studied for its potential as a neurotransmitter agonist, as well as for its potential use as a therapeutic agent.

Scientific Research Applications

FMDPEA has been studied for its potential applications in scientific research. It has been shown to have agonist activity at the 5-HT2A serotonin receptor, and has been studied for its potential use as a tool for investigating the role of serotonin in various physiological processes. Additionally, FMDPEA has been studied for its potential use as a therapeutic agent for treating depression, anxiety, and other psychiatric disorders.

Mechanism of Action

The mechanism of action of FMDPEA is not fully understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor, which is a G-protein coupled receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMDPEA are not fully understood. However, it has been shown to have agonist activity at the 5-HT2A receptor, which is believed to be responsible for its effects. Activation of this receptor can lead to an increase in serotonin levels in the brain, which can lead to an antidepressant effect. Additionally, activation of this receptor can lead to increases in dopamine levels, which can lead to an anxiolytic effect.

Advantages and Limitations for Lab Experiments

The advantages of using FMDPEA for laboratory experiments include its relatively easy synthesis method, its agonist activity at the 5-HT2A receptor, and its potential use as a tool for investigating the role of serotonin in various physiological processes. However, there are some limitations to using FMDPEA for laboratory experiments. These include its relatively short half-life, its potential to interact with other drugs, and its potential to cause side effects.

Future Directions

There are several potential future directions for the study of FMDPEA. These include further research into its mechanism of action, its potential use as a therapeutic agent, and its potential use as a tool for investigating the role of serotonin in various physiological processes. Additionally, further research could be conducted into the potential side effects and interactions of FMDPEA with other drugs. Finally, further research could be conducted into the potential applications of FMDPEA in drug development and the development of new therapeutic agents.

Synthesis Methods

The synthesis method for FMDPEA is relatively straightforward and involves a series of steps. The first step is to prepare a solution of 4-fluoromethoxy-3,5-dimethoxyphenethylamine in dichloromethane. This is then treated with sodium hydride, which is followed by the addition of ethan-1-amine. The reaction is then heated to reflux for several hours and the resulting product is then isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxy-3,5-dimethoxybenzaldehyde", "fluoromethyl ether", "ethylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the phenol group in 4-hydroxy-3,5-dimethoxybenzaldehyde with acetic anhydride and catalytic amounts of pyridine to form 4-acetoxy-3,5-dimethoxybenzaldehyde.", "Step 2: Reduction of the aldehyde group in 4-acetoxy-3,5-dimethoxybenzaldehyde to the corresponding alcohol using sodium borohydride in methanol.", "Step 3: Methylation of the phenol group in 4-hydroxy-3,5-dimethoxybenzyl alcohol with fluoromethyl ether and potassium carbonate in DMF to form 4-(fluoromethoxy)-3,5-dimethoxybenzyl alcohol.", "Step 4: Protection of the hydroxyl group in 4-(fluoromethoxy)-3,5-dimethoxybenzyl alcohol with tert-butyldimethylsilyl chloride and imidazole to form 4-(fluoromethoxy)-3,5-dimethoxybenzyl tert-butyldimethylsilyl ether.", "Step 5: Deprotection of the phenol group in 4-(fluoromethoxy)-3,5-dimethoxybenzyl tert-butyldimethylsilyl ether with tetra-n-butylammonium fluoride in THF to form 4-(fluoromethoxy)-3,5-dimethoxyphenol.", "Step 6: Protection of the amine group in ethylamine with tert-butyloxycarbonyl chloride and triethylamine to form N-Boc-ethylamine.", "Step 7: Alkylation of 4-(fluoromethoxy)-3,5-dimethoxyphenol with N-Boc-ethylamine and potassium carbonate in DMF to form 2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine.", "Step 8: Deprotection of the Boc group in 2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine with hydrochloric acid in diethyl ether to form the target compound, 2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine." ] }

CAS RN

2763756-33-6

Product Name

2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine

Molecular Formula

C11H16FNO3

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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